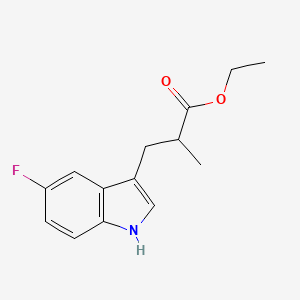

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester

Description

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester is a fluorinated indole derivative characterized by a propionic acid ethyl ester backbone with a methyl substitution at the second carbon and a 5-fluoroindol-3-yl moiety. The ethyl ester group improves solubility in organic solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

ethyl 3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c1-3-18-14(17)9(2)6-10-8-16-13-5-4-11(15)7-12(10)13/h4-5,7-9,16H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDBQBRFCPPAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoroindole, which is commercially available or can be synthesized from indole through fluorination.

Alkylation: The 5-fluoroindole undergoes alkylation with 2-bromo-2-methylpropionic acid ethyl ester in the presence of a base such as potassium carbonate. This step introduces the propionic acid ethyl ester moiety.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid.

Reduction: 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

- Chemical Formula : C14H16FNO2

- Molecular Weight : 249.28 g/mol

- CAS Number : 2105607-65-4

The compound features an indole structure, which is known for its presence in numerous biologically active molecules. The introduction of fluorine enhances its pharmacological properties by improving metabolic stability and bioavailability.

Anticancer Properties

Research indicates that 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester exhibits notable anticancer activity. A study conducted by the National Cancer Institute (NCI) demonstrated that the compound showed significant growth inhibition against various human tumor cell lines, with average GI50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester

| Cell Line Type | GI50 (μM) | TGI (μM) |

|---|---|---|

| Breast Cancer | 15.72 | 50.68 |

| Colon Cancer | 12.53 | 45.00 |

| Lung Cancer | 18.30 | 60.00 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Neuropharmacological Applications

The indole moiety is associated with modulation of serotonin receptors, which are critical in treating depression and anxiety disorders. Preliminary studies suggest that derivatives of this compound may interact with serotonin transporters, indicating potential use as antidepressants .

Case Study 1: Antitumor Efficacy

In a controlled study involving multiple cancer cell lines, researchers treated cells with varying concentrations of the compound over a specified period. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Serotonergic Activity

A separate investigation evaluated the effects of the compound on serotonin receptor binding affinity using radiolabeled ligands in vitro. The findings revealed that the compound exhibited significant binding affinity for the serotonin transporter, suggesting its potential as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester involves its interaction with specific molecular targets. The fluorinated indole moiety can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and synthetic differences between the target compound and related indole derivatives:

Physicochemical and Electronic Properties

- Fluorine vs. Trifluoromethyl : The 5-fluoro group in the target compound provides moderate electron-withdrawing effects, enhancing binding to hydrophobic pockets. In contrast, trifluoromethyl groups (e.g., in ) offer stronger electronic effects and greater metabolic resistance .

- Ester Groups : Ethyl esters (target compound, ) balance solubility and lipophilicity compared to methyl esters (e.g., in ), which may hydrolyze faster in vivo .

- Heterocyclic Variations : Piperidine-containing analogs () exhibit rigid structures favoring receptor binding, whereas pyrazole derivatives () introduce diverse hydrogen-bonding capabilities .

Biological Activity

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester, an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in the indole structure is known to influence pharmacological properties, making this compound a candidate for various therapeutic applications.

The compound is classified under indole derivatives, which are recognized for their diverse biological activities. The molecular formula is , and it features a unique structure that enhances its interaction with biological targets. The fluorine atom can significantly affect the compound's binding affinity and selectivity towards enzymes and receptors, modulating various biological pathways.

The mechanism of action for 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester primarily involves its interaction with specific molecular targets. These interactions can lead to alterations in signal transduction pathways and enzyme activity modulation. The compound's structural characteristics enable it to exhibit significant biological effects, including:

- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory processes.

- Antioxidant Activity : It may possess antioxidant properties that protect cells from oxidative stress.

- Neuroprotective Effects : Similar indole derivatives have demonstrated neuroprotective capabilities against neurodegenerative disorders.

Biological Activities

Research indicates that 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester exhibits several biological activities:

- Antimicrobial Properties : Indole derivatives are often studied for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens.

- Anticancer Potential : Some indole derivatives have been linked to anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Neuroprotection : Studies on related compounds indicate potential neuroprotective effects, reducing cell death in models of oxidative stress and neurodegeneration.

Research Findings

Recent studies have focused on the biological evaluation of indole derivatives similar to 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester:

Case Studies

Several case studies have examined the effects of indole derivatives:

- Neurodegenerative Disorders : In models simulating Alzheimer's disease, compounds similar to 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid were effective in preventing oxidative damage caused by amyloid-beta peptides.

- Inflammation Models : Indole derivatives demonstrated efficacy in reducing inflammation in animal models, highlighting their potential as therapeutic agents for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.